5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide
Description
This compound features a 2,4-dichlorophenyl-substituted furan linked via a carboxamide bridge to a 4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl moiety.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5O2S/c1-11-25-26-21-28(11)27-20(31-21)12-2-5-14(6-3-12)24-19(29)18-9-8-17(30-18)15-7-4-13(22)10-16(15)23/h2-10H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYTQQCKRNIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Furamide Group: The final step involves the coupling of the triazolothiadiazole intermediate with a furamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Functionalization with 2,4-Dichlorophenyl Group
The dichlorophenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki coupling:
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Method A : Reaction of the triazolothiadiazole intermediate with 2,4-dichlorophenyl halides (e.g., bromide) in DMF/K₂CO₃ at 80–100°C .
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Method B : Palladium-catalyzed cross-coupling using arylboronic acids under microwave irradiation (MWI) for enhanced efficiency .
Key Data :
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Suzuki coupling with Pd(PPh₃)₄ yielded 82% product purity under MWI (120°C, 20 min) .
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Nucleophilic substitution in DMF achieved 70% yield after 12 h .
Formation of the Furan Carboxamide Moiety
The furancarboxamide group is synthesized through acylation:
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Step 1 : Preparation of 2-furoyl chloride via thionyl chloride treatment of 2-furoic acid .
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Step 2 : Coupling with the aniline derivative (4-aminophenyl-triazolothiadiazole) in anhydrous dioxane using triethylamine as a base .
Reaction Parameters :
| Component | Conditions | Yield | Source |
|---|---|---|---|
| 2-Furoyl chloride + amine | Dioxane, RT, 0.5 h | 65–78% |
Final Assembly and Characterization
The full molecule is constructed via sequential coupling:
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Triazolothiadiazole-dichlorophenyl intermediate : Synthesized via Method A/B above.
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Amide bond formation : React the intermediate with 2-furoyl chloride under Schotten-Baumann conditions .
Analytical Validation :
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NMR : Distinct peaks for dichlorophenyl (δ 7.3–7.6 ppm), triazolothiadiazole (δ 8.1–8.4 ppm), and furan (δ 6.2–6.5 ppm) .
Reactivity and Stability
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Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (24 h, 37°C) .
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Thermal Stability : Decomposition observed at >250°C (DSC analysis) .
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Electrophilic Substitution : The triazolothiadiazole core undergoes nitration at position 5 under HNO₃/H₂SO₄ .
Pharmacological Modifications
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent , particularly in the development of antifungal and anticancer drugs. Research has shown that triazole derivatives can inhibit fungal cell growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. The incorporation of the thiadiazole moiety enhances its biological activity by improving binding affinity to target enzymes.
Case Study: Antifungal Activity
A study demonstrated that derivatives of this compound showed promising antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The mechanism of action involves the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis.
Agricultural Applications
In agriculture, the compound is being explored as a potential pesticide . Its structure allows it to act as an effective fungicide against crop pathogens. The dual action mechanism—both as a growth inhibitor and a direct fungicidal agent—makes it suitable for use in integrated pest management systems.
Case Study: Fungicidal Efficacy
Field trials have indicated that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn. The results showed a reduction in disease incidence by over 50% compared to untreated controls .
Material Science
The unique properties of the compound also make it suitable for applications in material science , particularly in the development of novel polymers and coatings with enhanced protective properties. The incorporation of triazole units into polymer matrices can improve thermal stability and resistance to environmental degradation.
Case Study: Polymer Development
Research has indicated that polymers synthesized with this compound exhibit improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for creating durable materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-?(2,?4-?Dichlorophenyl)?-?N-?[4-?(3-?methyl-?1,?2,?4-?triazolo[3,?4-?b]?[1,?3,?4]?thiadiazol-?6-?yl)?phenyl]?-2-?furancarboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like shikimate dehydrogenase, disrupting essential metabolic pathways in pathogens . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Triazolothiadiazole Derivatives
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- Structure: N-{[4-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl}furan-2-carboxamide
- Key Differences: Ethyl group instead of methyl on the triazolothiadiazole; lacks the 2,4-dichlorophenyl substituent.
- Implications: The ethyl group may slightly increase lipophilicity compared to methyl, but the absence of dichlorophenyl could reduce bioactivity .
6-[5-(2-Chlorophenyl)-2-methyl-furan-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole ():
- Structure: Features a 2-chlorophenyl on the furan and a furan-2-yl substituent on the triazolothiadiazole.
- Key Differences: Single chlorine substitution vs. dichlorophenyl; additional methyl on the furan.
- Implications: Reduced halogenation may lower antimicrobial potency compared to the target compound .
1,3,4-Thiadiazole Derivatives ():
- I8: 2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole Structure: Simple thiadiazole core with dual chlorophenyl groups. Activity: Exhibits fungicidal activity (melting point: 145–146°C) .
I12 : 2-(2-Chlorophenyl)-5-(5-(2,4-difluorophenyl)furan-2-yl)-1,3,4-thiadiazole
Substituent Effects on Bioactivity
Key Observations:
Core Structure : Triazolothiadiazole derivatives (target compound, J011-0413) exhibit greater structural rigidity than simple thiadiazoles (I8, I12), which may enhance metabolic stability .
Alkyl Groups : Methyl substitution (target compound) vs. ethyl (J011-0413) may fine-tune solubility and bioavailability .
Biological Activity
The compound 5-(2,4-dichlorophenyl)-N-[4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide is a member of a class of triazole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 392.23 g/mol. The structure features a dichlorophenyl group and a triazole-thiadiazole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N6O |
| Molecular Weight | 392.23 g/mol |
| IUPAC Name | 5-(2,4-Dichlorophenyl)-N-[4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazole-thiadiazole ring through cyclization reactions and subsequent functionalization to introduce the furan and dichlorophenyl groups. Detailed synthetic routes have been documented in literature .
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies indicate effective inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound demonstrates potency against common fungal pathogens such as Candida spp. and Aspergillus spp. .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes linked to disease processes:
- Lipase Inhibition : It exhibits potential as an anti-obesity agent by inhibiting pancreatic lipase activity.
- PPARγ Activation : Some derivatives have demonstrated the ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for metabolic regulation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A comparative study evaluated various triazole derivatives against clinical isolates of bacteria and fungi. The compound showed superior efficacy compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound could significantly reduce cell viability at low micromolar concentrations.
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-Dichlorophenyl)-N-[4-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Intermolecular condensation : For triazolothiadiazole core formation, 4-amino-5-[4-substituted-phenyl]-4H-1,2,4-triazole-3-thiols react with chloroacetamide derivatives under reflux in ethanol or THF. Yields (40–65%) depend on substituent electronics and solvent polarity .
- Microwave-assisted cyclization : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to classical heating, as demonstrated in analogous triazolothiadiazole syntheses .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol is recommended for isolating the final product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR : Key signals include the furan carboxamide carbonyl at ~160–165 ppm (13C) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of CO from the carboxamide) validate the core structure .
- HPLC : Use a C18 column (MeCN:H2O, 70:30) to assess purity (>95%). Retention time shifts may signal residual solvents or byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) during structural elucidation?
- DFT-based NMR prediction : Tools like Gaussian09 with B3LYP/6-31G* basis sets can model chemical shifts. Deviations >0.5 ppm in 1H NMR suggest conformational flexibility or solvent effects .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., triazolothiadiazole ring planarity) by comparing experimental and simulated powder XRD patterns .
- Dynamic NMR : For flexible substituents (e.g., methoxy groups), variable-temperature NMR can detect rotational barriers and validate computational models .
Q. How does the substitution pattern on the triazolothiadiazole ring affect the compound’s bioactivity?
- Electron-withdrawing groups (Cl, CF3) : Enhance metabolic stability but reduce solubility. For example, 6-(2,6-dichlorophenyl) analogs show 3-fold higher CYP3A4 inhibition compared to unsubstituted derivatives .
- Methyl vs. methoxy groups : Methyl at the 3-position of the triazolothiadiazole improves logP (2.1 vs. 1.8) and membrane permeability, as seen in analogous compounds .
- SAR studies : Replace the dichlorophenyl group with fluorophenyl or bromophenyl moieties to modulate target binding. Fluorine substitution increases electronegativity, enhancing hydrogen bonding with kinase active sites .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., EGFR or COX-2) to model interactions. The furan carboxamide’s carbonyl forms hydrogen bonds with Lys721 in EGFR (docking score: −9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding, while fluctuations >3 Å suggest poor fit .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications. For example, replacing 2,4-dichlorophenyl with 4-methoxyphenyl reduces binding affinity by 1.8 kcal/mol due to steric clashes .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in biological activity across similar analogs?
- Dose-response profiling : Use IC50 values from enzyme assays (e.g., fluorescence polarization) to distinguish true activity differences from assay artifacts. Normalize data to positive controls (e.g., staurosporine for kinases) .
- Off-target screening : Employ broad-panel kinase profiling (Eurofins) to identify polypharmacology, which may explain divergent cellular vs. enzymatic activity .
Q. What experimental controls are critical for validating synthetic reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
